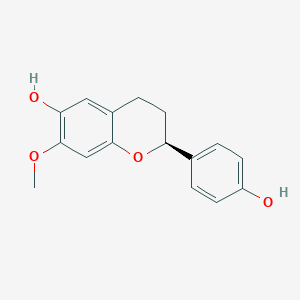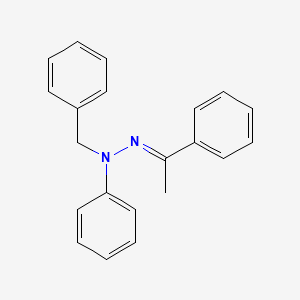
Benzyl-phenyl-(1-phenylethylideneamino)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-phenyl-(1-phenylethylideneamino)amine is an organic compound with the molecular formula C21H20N2 and a molecular weight of 300.403 g/mol . It is also known by other names such as N-(α-Methylbenzylidene)aniline and N-(1-Phenylethylidene)aniline . This compound is characterized by the presence of a benzyl group, a phenyl group, and a phenylethylideneamino group, making it a complex aromatic amine.
Métodos De Preparación
The synthesis of Benzyl-phenyl-(1-phenylethylideneamino)amine typically involves the condensation of benzylamine with benzaldehyde under acidic or basic conditions . The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the imine bond, resulting in the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzyl-phenyl-(1-phenylethylideneamino)amine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Benzyl-phenyl-(1-phenylethylideneamino)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl-phenyl-(1-phenylethylideneamino)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the activity of its targets . The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
Benzyl-phenyl-(1-phenylethylideneamino)amine can be compared with other similar compounds such as:
N-(α-Methylbenzylidene)aniline: Similar in structure but may have different reactivity and applications.
N-(1-Phenylethylidene)aniline: Another structurally related compound with distinct chemical properties.
N-(1-Phenylethylidene)benzenamine: Shares a similar core structure but differs in functional groups and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.
Propiedades
Número CAS |
1665-84-5 |
|---|---|
Fórmula molecular |
C21H20N2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-benzyl-N-[(E)-1-phenylethylideneamino]aniline |
InChI |
InChI=1S/C21H20N2/c1-18(20-13-7-3-8-14-20)22-23(21-15-9-4-10-16-21)17-19-11-5-2-6-12-19/h2-16H,17H2,1H3/b22-18+ |
Clave InChI |
TYCJTLXHHNZHBZ-RELWKKBWSA-N |
SMILES isomérico |
C/C(=N\N(CC1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canónico |
CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
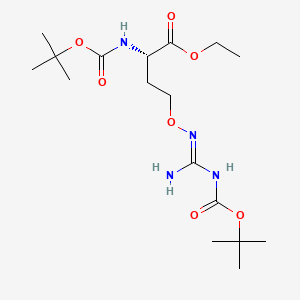
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
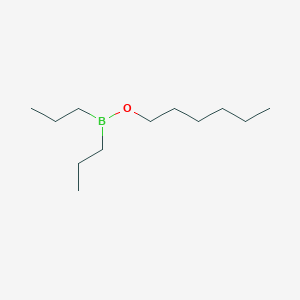
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)

![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
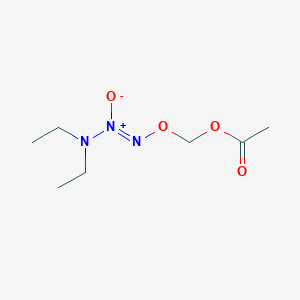
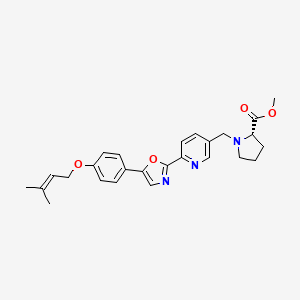
![Spiro[2.4]heptane](/img/structure/B14747456.png)
